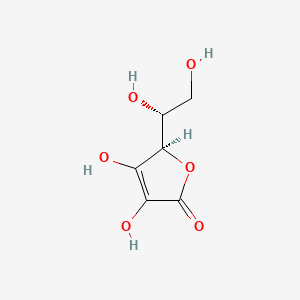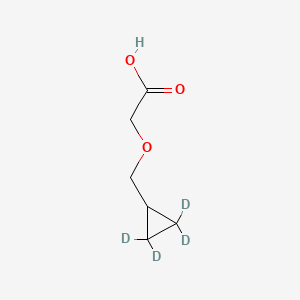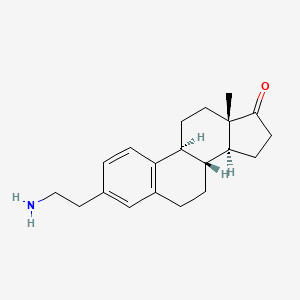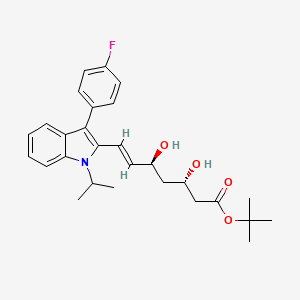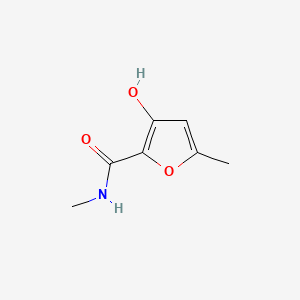
Mono(4-hydroxypentyl)phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Antibacterial Applications : Jayakumar et al. (2002) synthesized metal salts of mono(hydroxypentyl)phthalate and incorporated them into metal-containing polyurethanes. These polymers exhibited antibacterial activity, suggesting potential applications in developing antibacterial materials (Jayakumar et al., 2002).
Human Biomonitoring and Health Risks : Studies by Hartmann et al. (2015) and Fromme et al. (2007) indicated widespread human exposure to phthalates, including mono(4-hydroxypentyl)phthalate, through various consumer products. These exposures were linked to potential health risks, especially in children, and highlighted the need for monitoring and risk assessment (Hartmann et al., 2015); (Fromme et al., 2007).
Metabolism and Biomarkers in Animal Models : Silva et al. (2011) identified this compound as a predominant urinary metabolite in rats exposed to di-n-pentyl phthalate, suggesting its role as a biomarker for exposure assessment in humans (Silva et al., 2011).
Exposure Assessment in Humans : Barr et al. (2003) investigated the utility of phthalate metabolites, including this compound, as biomarkers for assessing human exposure to phthalates. Their research contributed to understanding human phthalate metabolism and exposure levels (Barr et al., 2003).
Health Implications of Phthalate Exposure : Several studies have explored the potential health effects of phthalate exposure, including impacts on reproductive health, metabolic homeostasis, and DNA integrity in human sperm. These studies provide insights into the health risks associated with phthalate exposure, including those from this compound (Svensson et al., 2011); (Hauser et al., 2004); (Duty et al., 2002).
Properties
IUPAC Name |
2-(4-hydroxypentoxycarbonyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-9(14)5-4-8-18-13(17)11-7-3-2-6-10(11)12(15)16/h2-3,6-7,9,14H,4-5,8H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIKFAUTXCJYHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCOC(=O)C1=CC=CC=C1C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401009356 |
Source


|
| Record name | 2-(4-hydroxypentoxycarbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401009356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334312-05-8 |
Source


|
| Record name | 2-(4-hydroxypentoxycarbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401009356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



